Lack of Glycosylation vs. Ramoplanin
Enduracidin A is structurally distinguished from its closest analog, Ramoplanin, by the absence of two D-mannose moieties and a difference in the fatty acyl chain length [1]. This structural difference directly impacts the compound's interaction with its Lipid II target, with kinetic assays demonstrating a preferential inhibition of the transglycosylation step over the MurG step, a preference that is more pronounced than for Ramoplanin [2].
| Evidence Dimension | Structural features and target step inhibition preference |
|---|---|
| Target Compound Data | Enduracidin A: No D-mannose; preferentially inhibits transglycosylation step of peptidoglycan biosynthesis |
| Comparator Or Baseline | Ramoplanin: Contains two D-mannose moieties; inhibits transglycosylation step |
| Quantified Difference | Enduracidin A shows a 'greater affinity for the transglycosylase substrate Lipid II over the MurG substrate Lipid I' compared to Ramoplanin |
| Conditions | Inhibition kinetics assays using purified Lipid I and Lipid II substrates |
Why This Matters
This specific kinetic preference can translate to differential potency against certain bacterial strains and altered bactericidal dynamics, making it a distinct tool compound or a more suitable choice for applications where potent transglycosylase inhibition is paramount.
- [1] Castiglione, F., et al. (2005). Structure elucidation and 3D solution conformation of the antibiotic enduracidin determined by NMR spectroscopy and molecular dynamics. *Magnetic Resonance in Chemistry*, 43(8), 657-664. View Source
- [2] Fang, X., et al. (2006). The mechanism of action of ramoplanin and enduracidin. *Molecular BioSystems*, 2(1), 69-76. View Source
